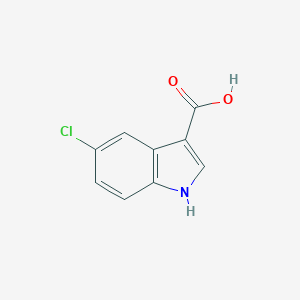

5-Chloro-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

5-Chloro-1H-indole-3-carboxylic acid is an indole derivative, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound is used as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-1H-indole-3-carboxylic acid involves the reaction of 1H-indole-3-carboxylic acid with phosphorus oxychloride in anhydrous acetic acid. The reaction is carried out under reflux conditions at 90°C for 14 hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Electrophilic substitution: Due to the presence of the indole ring, electrophilic substitution reactions occur readily.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Nucleophilic substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.

Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Chloro-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various conditions, particularly neurological disorders and cancers.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit potent antiproliferative effects against cancer cell lines. For instance, compounds derived from this acid were tested against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines, demonstrating significant inhibitory activity with median inhibitory concentrations (IC50) ranging from 29 nM to 78 nM .

Biochemical Research

In biochemical studies, this compound is utilized to explore the mechanisms of action of indole derivatives. It aids in understanding cellular processes and signaling pathways.

Research Insights

The compound has been employed in assays to investigate its interaction with specific proteins involved in cancer pathways, such as mutant EGFR and BRAF. These interactions are crucial for developing targeted therapies .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly in developing agrochemicals. Its biological activity against pests makes it a candidate for enhancing crop protection products.

Application Example

Research indicates that formulations containing this compound can improve the efficacy of pesticides by targeting specific pest pathways, thus reducing the need for more harmful chemicals .

Material Science

In material science, this compound can be incorporated into polymer formulations. This incorporation enhances the physical properties of materials used in coatings and adhesives.

Material Properties

Studies have shown that adding this compound to polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Analytical Chemistry

This compound is also employed as a standard in analytical methods. It aids in the detection and quantification of similar indole derivatives in complex mixtures.

Analytical Techniques

Techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound to ensure accurate measurements of indole derivatives, which is essential for both research and quality control processes .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Potent antiproliferative effects against cancer cells |

| Biochemical Research | Mechanism exploration of indole derivatives | Significant interactions with cancer-related proteins |

| Agricultural Chemistry | Development of agrochemicals | Enhanced efficacy against pests |

| Material Science | Polymer formulations | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Standard for detection and quantification | Accurate measurements in complex mixtures |

Wirkmechanismus

The mechanism of action of 5-Chloro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoro-1H-indole-3-carboxylic acid

- 5-Bromo-1H-indole-3-carboxylic acid

- 5-Iodo-1H-indole-3-carboxylic acid

Comparison: 5-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Biologische Aktivität

5-Chloro-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits significant antiproliferative properties against various cancer cell lines and has been studied for its potential as a therapeutic agent targeting specific molecular pathways.

This compound (C9H6ClNO2) is characterized by its chlorine substitution on the indole ring, which plays a crucial role in its biological activity. The compound has a molecular weight of 195.60 g/mol and displays various pharmacokinetic properties that influence its absorption and distribution in biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines, including those with mutations in the epidermal growth factor receptor (EGFR) and BRAF pathways.

Key Findings from Recent Research

- Cell Viability Assays : In a study assessing the antiproliferative activity of several derivatives, this compound showed GI50 values ranging from 29 nM to 78 nM across different cancer cell lines, outperforming some standard treatments like erlotinib (GI50 = 33 nM) .

- Mechanism of Action : The compound was found to inhibit mutant EGFR/BRAF pathways effectively. For instance, it demonstrated IC50 values of 0.12 µM against EGFR T790M mutations, indicating its potential as a targeted therapy for resistant cancer forms .

- Caspase Activation : The compound induced apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Notably, compounds derived from this structure increased caspase-3 and caspase-8 levels while decreasing anti-apoptotic Bcl2 levels, suggesting a shift towards pro-apoptotic signaling .

Comparative Antiproliferative Activity

The following table summarizes the GI50 values of various compounds related to this compound:

| Compound | GI50 (nM) | Target Cell Line |

|---|---|---|

| This compound | 29 | Panc-1 (Pancreatic cancer) |

| Erlotinib | 33 | MCF-7 (Breast cancer) |

| Compound 5f | 9.5 | EGFR T790M |

| Compound 5g | 11.9 | EGFR T790M |

| Staurosporine | 7.10 | LOX-IMVI (Melanoma) |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Atom : The presence of the chlorine atom enhances hydrophobic interactions within the active site of target proteins, contributing to its inhibitory effects on mutant EGFR .

- Indole Ring : The indole moiety is essential for binding interactions with amino acid residues in target proteins, facilitating effective inhibition .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Breast Cancer Models : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells, with observed GI50 values indicating strong antiproliferative effects .

- Melanoma Treatment : The compound exhibited potent activity against LOX-IMVI melanoma cells, with IC50 values indicating superior efficacy compared to traditional chemotherapeutics .

Eigenschaften

IUPAC Name |

5-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDITEOFEQOSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591215 | |

| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-05-0 | |

| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10406-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?

A1: The carboxyl group is not coplanar with the indole ring system in this compound. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []

Q2: How does this compound arrange itself in its crystal structure?

A2: The crystal structure of this compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:

- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []

- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.